molecular formula C11H23N3O B7930171 (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide

Cat. No.: B7930171
M. Wt: 213.32 g/mol
InChI Key: LFPSXISSXRJOII-RGURZIINSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is a chiral compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, an isopropyl group, and a pyrrolidine ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.

    Amino Group Addition: The amino group is added through reductive amination or other suitable methods.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or isopropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyrrolidine: Shares the pyrrolidine ring structure but lacks the isopropyl and amino groups.

    Isopropylamine: Contains the isopropyl and amino groups but lacks the pyrrolidine ring.

    Nicotine: Contains a pyrrolidine ring and an amino group but has a different overall structure.

Uniqueness

(S)-2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-amino-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)14(11(15)9(3)12)10-5-6-13(4)7-10/h8-10H,5-7,12H2,1-4H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPSXISSXRJOII-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CCN(C1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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